N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to two distinct heterocyclic systems:
- Sulfolane moiety (1,1-dioxidotetrahydrothiophen-3-yl): A polar sulfone group that enhances aqueous solubility and metabolic stability.
- 5-Oxopyrrolidin-3-yl fragment: A pyrrolidinone ring substituted with a 4-fluorophenyl group, likely contributing to target binding via hydrophobic and electronic interactions.
Properties
Molecular Formula |
C21H26FN3O5S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-[1-(4-fluorophenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26FN3O5S/c22-16-1-3-18(4-2-16)25-12-15(11-19(25)26)21(28)24-8-5-14(6-9-24)20(27)23-17-7-10-31(29,30)13-17/h1-4,14-15,17H,5-13H2,(H,23,27) |
InChI Key |
UPPZWPKNTRXJEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2CCS(=O)(=O)C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C₁₇H₂₀F N₂O₄S
- Molecular Weight: 348.42 g/mol
The presence of a tetrahydrothiophene ring and a piperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.
1. Inhibition of Enzymatic Pathways
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic processes. For example, studies have shown that related structures can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
2. Receptor Modulation
This compound may interact with various receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. The fluorophenyl group is known to enhance binding affinity to certain receptors, potentially increasing the compound's efficacy in modulating physiological responses.
Antioxidant Activity
A study evaluated the antioxidant properties of similar thiophene derivatives, demonstrating significant radical scavenging activity. This suggests that the compound may possess protective effects against oxidative stress.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Thiophene Derivative A | 25 | |
| Thiophene Derivative B | 30 | |
| N-(1,1-dioxidotetrahydrothiophen...) | TBD | Current Study |
Anti-inflammatory Effects
In vitro assays have shown that related compounds exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is crucial for potential therapeutic applications in chronic inflammatory diseases.
Case Study 1: Cholesterol Absorption Inhibition
A related compound was tested for its ability to inhibit intestinal cholesterol absorption in a hamster model. The study reported a significant reduction in serum cholesterol levels, indicating potential applications in managing hyperlipidemia.
Study Details:
- Model Used: Cholesterol-fed hamsters
- Dosage: 0.04 mg/kg/day
- Outcome: Significant reduction in liver cholesteryl esters .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of thiophene derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival through anti-apoptotic mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several derivatives documented in the literature. Key comparisons include:
Functional Group Analysis
- 4-Fluorophenyl vs. In contrast, 4-methoxyphenyl () offers electron-donating properties, which may alter pharmacokinetics (e.g., CYP450 metabolism) .
- Sulfolane vs. Thiadiazole/Tetrahydropyran :
- Piperidine-4-carboxamide Core :
Hypothesized Pharmacological Properties
While direct biological data for the target compound are unavailable, comparisons suggest:
- Solubility : Higher than thiadiazole-containing analogues () due to sulfolane’s polarity.
- Metabolic Stability : Sulfolane’s sulfone group resists oxidative metabolism compared to sulfide or ether-containing groups (e.g., tetrahydropyran in ).
- Target Affinity : The 4-fluorophenyl group may enhance binding to fluorophilic enzyme pockets (e.g., kinases or GPCRs) compared to methoxy-substituted analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
